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2-Cyclohexylpropane-1-thiol

Catalog No.
S13575308
CAS No.
M.F
C9H18S
M. Wt
158.31 g/mol
Availability
In Stock
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2-Cyclohexylpropane-1-thiol

Product Name

2-Cyclohexylpropane-1-thiol

IUPAC Name

2-cyclohexylpropane-1-thiol

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

InChI

InChI=1S/C9H18S/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3

InChI Key

LWAJXJZOAGCFSP-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C1CCCCC1

2-Cyclohexylpropane-1-thiol is an organic compound characterized by a cyclohexyl group attached to a propane chain that features a thiol functional group (-SH). Its chemical formula is C9H18SC_9H_{18}S, and it has significant implications in both synthetic chemistry and biological systems due to the presence of the thiol group, which is known for its nucleophilic properties and ability to form disulfide bonds.

2-Cyclohexylpropane-1-thiol has several applications across different fields:

  • Chemical synthesis: It serves as a building block in organic synthesis, particularly in creating thioether linkages.
  • Pharmaceuticals: The compound may have potential therapeutic applications due to its biological activity.
  • Materials science: Thiols are used in the development of polymers and coatings that require specific functional properties.

Thiol compounds, including 2-Cyclohexylpropane-1-thiol, exhibit various biological activities. They play essential roles in cellular processes such as:

  • Antioxidant activity: Thiols can scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme regulation: Many enzymes require thiol groups for their activity or regulation; thus, 2-Cyclohexylpropane-1-thiol may influence enzyme kinetics in metabolic pathways.
  • Signaling molecules: Thiols are involved in redox signaling, affecting various physiological processes.

Several methods exist for synthesizing 2-Cyclohexylpropane-1-thiol:

  • Nucleophilic substitution: This method involves reacting a suitable alkyl halide with sodium hydrosulfide to introduce the thiol group.
  • Reduction of disulfides: Disulfides can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol.
  • Thiol-ene coupling: This method utilizes the thiol's reactivity with alkenes under radical conditions to create new carbon-sulfur bonds efficiently.

Research on interaction studies involving 2-Cyclohexylpropane-1-thiol focuses on its reactivity with biological macromolecules and small molecules:

  • Protein interactions: The compound's thiol group can form reversible covalent bonds with cysteine residues in proteins, influencing protein structure and function.
  • Metabolic pathways: Studies have shown that thiols can interact with various metabolites and enzymes, impacting their activity and stability in biochemical pathways .

Several compounds share structural similarities with 2-Cyclohexylpropane-1-thiol. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-PropanethiolC3H8SC_3H_8SSimple alkanethiol; used as a solvent and reagent.
2-Methylpropane-1-thiolC4H10SC_4H_{10}SA branched thiol; exhibits similar reactivity patterns.
CyclohexanethiolC6H12SC_6H_{12}SContains a cyclohexane ring; important in organic synthesis.

Uniqueness of 2-Cyclohexylpropane-1-thiol:
2-Cyclohexylpropane-1-thiol is unique due to its combination of a cyclohexyl moiety with a propane backbone, which provides distinct steric and electronic properties compared to other thiols. Its specific structure allows for unique interactions in biological systems and synthetic applications not found in simpler or more branched thiols.

Conventional thiolation methodologies for synthesizing 2-cyclohexylpropane-1-thiol rely on well-established organic chemistry principles, primarily involving nucleophilic substitution reactions and direct sulfur incorporation strategies [1] [2]. These traditional approaches have formed the foundation for thiol synthesis over several decades and continue to be relevant for laboratory-scale preparations.

Nucleophilic Substitution with Hydrosulfide Anions

The most fundamental approach to thiol synthesis involves the nucleophilic substitution of alkyl halides with hydrosulfide anions [2] [3]. For 2-cyclohexylpropane-1-thiol synthesis, the corresponding alkyl bromide or chloride undergoes reaction with sodium hydrosulfide under elevated temperatures. This method typically achieves yields ranging from 40-70% under reaction conditions of 80-120°C for 12-24 hours [2]. However, this approach suffers from significant limitations, as the thiol product can undergo secondary nucleophilic substitution reactions with excess alkyl halide, generating sulfide byproducts that reduce overall yield [2] [3].

Thiourea-Mediated Synthesis

A more refined conventional approach utilizes thiourea as the nucleophilic sulfur source [1] [2]. This methodology proceeds through a two-step mechanism involving initial formation of an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the desired thiol [1] [2]. The thiourea method demonstrates superior performance compared to direct hydrosulfide substitution, achieving yields of 70-95% under milder reaction conditions of 25-80°C for 4-12 hours [1]. The isothiouronium salt formation provides high yields with minimal byproduct formation and excellent operational convenience, making it one of the preferred conventional methods for thioether polythiol compound production [4].

Hydrogen Sulfide Addition to Alkenes

Direct addition of hydrogen sulfide to alkenes represents another conventional route to thiol formation [5] [4]. This approach involves the anti-Markovnikov addition of hydrogen sulfide across carbon-carbon double bonds, typically requiring elevated temperatures of 100-200°C and reaction times of 6-24 hours [5]. For cyclohexyl-containing substrates, this method can achieve yields of 30-60%, though the process faces ongoing challenges related to hydrogen sulfide toxicity and safety considerations [6]. The reaction mechanism involves radical addition pathways, where ultraviolet irradiation or thermal decomposition generates sulfhydryl radicals that add to the alkene substrate [6].

Reduction of Thioesters and Related Compounds

Thioester reduction provides an alternative conventional pathway for thiol synthesis [4] [1]. This methodology involves the reduction of thioacetic acid derivatives or sulfur-containing esters using reducing agents such as lithium aluminum hydride or zinc-hydrochloric acid systems [4]. The reduction approach typically operates under mild conditions of 0-25°C for 2-8 hours, achieving yields of 60-85% [4]. Additionally, the reduction of disulfides represents a related conventional method, where symmetrical or unsymmetrical disulfides undergo reductive cleavage to generate the corresponding thiols [2].

Organometallic Approaches

Grignard reagent chemistry offers another conventional route to thiol synthesis through reaction with elemental sulfur [4] [1]. The cyclohexylpropyl magnesium halide reacts with sulfur powder to form a magnesium thiolate intermediate, which undergoes acidic workup to yield the desired thiol [4]. This approach typically achieves yields of 50-80% under controlled temperature conditions ranging from -78°C to 25°C over 1-4 hours [4]. Organolithium compounds demonstrate similar reactivity patterns and can be employed as alternatives to Grignard reagents in this transformation [4].

MethodStarting MaterialTypical Yield (%)Temperature (°C)Reaction Time (h)Key Advantage
Nucleophilic Substitution with NaSHAlkyl halides40-7080-12012-24Simple procedure
Thiourea MethodAlkyl halides70-9525-804-12High yields, clean reaction
Hydrogen Sulfide AdditionAlkenes30-60100-2006-24Direct addition
Thioester ReductionThioesters60-850-252-8Mild conditions
Grignard-Sulfur ReactionGrignard reagents50-80-78 to 251-4Versatile substrate scope

Catalytic Synthesis Strategies

Modern catalytic approaches to 2-cyclohexylpropane-1-thiol synthesis have revolutionized the field by enabling more efficient, selective, and environmentally favorable transformations [7] [8] [9]. These methodologies leverage transition metal catalysis to facilitate carbon-sulfur bond formation under milder conditions with improved atom economy.

Palladium-Catalyzed Thiolation

Palladium catalysis represents the most extensively developed approach for catalytic thiol synthesis [8] [10]. The palladium-catalyzed thiolation of cyclohexyl halides proceeds through the conventional oxidative addition, coordination, and reductive elimination pathway characteristic of palladium cross-coupling reactions [8]. Specifically, palladium acetate in combination with Josiphos ligands enables the efficient conversion of cyclohexyl bromides or chlorides to the corresponding thiols in the presence of hydrogen sulfide [8]. This methodology achieves yields of 75-92% under reaction conditions of 80°C for 12 hours [8]. The palladium surface demonstrates complex interactions with thiol compounds, forming various sulfur lattice structures that facilitate catalytic turnover [11].

Copper-Catalyzed Cross-Coupling

Copper catalysis provides an attractive alternative to palladium systems for thiol formation [7] [12]. The copper-catalyzed cross-coupling of thiols with aryl iodides proceeds through a thiolate-assisted mechanism, where copper coordinates with thiol nucleophiles to generate catalytically active copper-thiolate complexes [7]. This approach operates under ligand-free conditions in polar protic solvents, achieving yields of 65-88% at 100°C over 8 hours [7]. The mechanism involves the formation of copper thiolate intermediates that undergo oxidative addition with aryl halides, followed by reductive elimination to generate the carbon-sulfur bond [7].

Iron-Catalyzed Photoinduced Thiolation

Iron catalysis has emerged as a promising approach for sustainable thiol synthesis through photoinduced ligand-to-metal charge-transfer mechanisms [9]. Iron trichloride catalyzes the benzylic carbon-hydrogen thiolation of alkylarenes using thiols or disulfides as sulfur sources [9]. This methodology operates under mild reaction conditions at room temperature to 40°C, achieving yields of 70-85% with high efficiency [9]. The photoinduced mechanism enables operational simplicity while avoiding the use of precious metals, making this approach particularly attractive for large-scale applications [9].

Nickel-Catalyzed Hydrothiolation

Nickel sulfide catalysts facilitate the direct addition of hydrogen sulfide to alkenes, enabling the synthesis of thiols through hydrothiolation reactions [5]. This approach achieves anti-Markovnikov selectivity, adding the sulfhydryl group to the less substituted carbon atom of the alkene [5]. The nickel-catalyzed process typically operates at 150°C for 6 hours under hydrogen sulfide and hydrogen atmosphere, achieving yields of 60-77% [5]. The industrial implementation of this methodology involves the simultaneous hydrogenation of cyclohexanone precursors in the presence of hydrogen sulfide over metal sulfide catalysts [5].

Cobalt-Based Catalytic Systems

Cobalt catalysts have been employed for the synthesis of thiols from carboxylic acid diesters under high-pressure hydrogenation conditions [13]. The cobalt trisulfide catalyst facilitates the reduction of ester functionalities while simultaneously incorporating sulfur from hydrogen sulfide sources [13]. This methodology operates under pressures of 2000 pounds per square inch at temperatures of 75-150°C for 24 hours, achieving yields of 45-65% [13]. The cobalt-catalyzed approach demonstrates particular utility for complex polyfunctional substrates where multiple transformations occur simultaneously [13].

Catalyst SystemSubstrate TypeYield Range (%)Reaction ConditionsSelectivity
Palladium acetate/JosiphosCyclohexyl halides75-9280°C, 12h, hydrogen sulfideHigh
Copper/PhosphineAryl iodides65-88100°C, 8h, ligand-freeGood
Iron saltsBenzylic substrates70-85Room temperature-40°C, photoinducedModerate
Nickel sulfideAlkenes60-77150°C, 6h, hydrogen sulfide/hydrogenAnti-Markovnikov
Cobalt-based catalystsCarboxylic acid diesters45-6575-150°C, 24h, pressureVariable

Green Chemistry and Sustainable Production Methods

The development of environmentally sustainable methodologies for 2-cyclohexylpropane-1-thiol synthesis has become increasingly important in modern organic chemistry [14] [15] [16]. Green chemistry approaches emphasize atom economy, energy efficiency, and the elimination of hazardous substances while maintaining or improving synthetic performance.

Thiol-Ene Click Chemistry

Thiol-ene click chemistry represents one of the most significant advances in sustainable thiol synthesis [17] [18] [19]. This methodology involves the radical-mediated addition of thiols to alkenes, proceeding through a highly efficient step-growth mechanism [17] [19]. The thiol-ene reaction demonstrates all the characteristics of an ideal click reaction, including high efficiency, rapid reaction rates, and excellent functional group tolerance [19]. For 2-cyclohexylpropane-1-thiol synthesis, this approach can achieve yields of 85-98% within reaction times ranging from 10 minutes to 2 hours [18]. The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps, with minimal side product formation [18] [19].

Photocatalytic Synthesis Approaches

Photocatalytic methodologies leverage visible light as a sustainable energy source for thiol synthesis [20] [15] [21]. Recent developments include the use of acridine-type photocatalysts for the direct conversion of carboxylic acids to thiols through radical relay mechanisms [20]. This approach employs thionocarbonate reagents featuring nitrogen-oxygen bonds that serve dual functions as radical trapping agents and photocatalyst regeneration sources [20]. The photocatalytic method achieves yields of 70-90% over reaction times of 30 minutes to 4 hours while avoiding harsh oxidants and reducing energy consumption [15] [21].

Solvent-Free Reaction Conditions

Solvent-free methodologies eliminate organic solvents entirely, representing a fundamental approach to green chemistry implementation [22] [23]. The direct carbon-hydrogen thiolation of aromatic compounds using sulfonyl chlorides as sulfur sources can be achieved under metal-free and solvent-free conditions [23]. This approach constructs carbon-sulfur bonds through direct carbon-hydrogen functionalization under oxygen atmosphere, achieving yields of 60-80% over 2-8 hours [23]. The mechanism involves radical pathways that proceed without additional catalyst or solvent requirements [23].

Microwave-Assisted Synthesis

Microwave irradiation provides enhanced energy efficiency for thiol synthesis through selective heating mechanisms [24]. Laboratory microwave reactors enable controlled synthesis conditions with irradiation powers ranging from 100-300 watts over 10-40 minute reaction periods [24]. This methodology achieves yields of 75-88% while significantly reducing energy consumption compared to conventional heating methods [24]. The microwave approach facilitates rapid heating and precise temperature control, enabling more efficient synthetic transformations [24].

Ionic Liquid Media

Ionic liquids serve as recyclable catalytic media for sustainable thiol synthesis [12]. The use of 1-butyl-3-methylimidazolium bromide ionic liquid enables regioselective thiolation of phenols and aromatic compounds without additional catalysts [12]. This protocol demonstrates broad functional group tolerance and achieves yields of 65-85% over 4-12 hours [12]. The ionic liquid medium can be recovered and reused multiple times, significantly reducing waste generation and improving process sustainability [12].

Enzymatic and Biocatalytic Methods

Enzymatic approaches to thiol synthesis utilize peroxidase or hemin catalysts on mineral supports for disulfide bridge formation through solvent-free oxidation [22]. These biocatalytic methods operate under neutral conditions and ambient temperatures, achieving high selectivity with minimal environmental impact [22]. While primarily developed for disulfide formation, these methodologies can be adapted for thiol synthesis through reductive workup procedures [22].

MethodGreen Chemistry PrincipleYield (%)Reaction TimeEnvironmental Benefit
Thiol-ene Click ChemistryAtom economy, mild conditions85-9810 min - 2hNo byproducts, high efficiency
Photocatalytic SynthesisLight as energy source70-9030 min - 4hNo harsh oxidants
Solvent-free ConditionsElimination of solvents60-802-8hZero solvent waste
Microwave-assisted SynthesisEnergy efficiency75-8810-40 minReduced energy consumption
Ionic Liquid MediaRecyclable media65-854-12hCatalyst recovery

Industrial-Scale Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of 2-cyclohexylpropane-1-thiol requires careful evaluation of multiple factors including economic viability, process safety, environmental impact, and scalability [4] [25] [13]. Industrial-scale production demands optimization of reaction conditions, catalyst systems, and purification procedures to achieve economically competitive processes.

Raw Material Economics and Supply Chain

Industrial thiol production heavily depends on the availability and cost of raw materials [25] [13]. Conventional methods utilizing alkyl halides and hydrogen sulfide present moderate raw material costs but face significant supply chain challenges due to hydrogen sulfide toxicity and transportation restrictions [13]. Catalytic methods often require more expensive starting materials and precious metal catalysts, resulting in moderate to high raw material costs [8] [9]. Green chemistry approaches typically utilize moderate-cost materials but may require specialized reagents that limit widespread adoption [14] [15]. The selection of raw materials must balance cost considerations with process safety and environmental regulations [25].

Catalyst Loading and Recovery

Catalytic systems require careful optimization of catalyst loading to balance economic efficiency with reaction performance [7] [8] [9]. Palladium-catalyzed processes typically employ catalyst loadings of 0.1-5 mole percent, with higher loadings providing improved yields but increased costs [8]. Copper-based systems often operate with similar catalyst loadings while offering reduced precious metal content [7]. Iron catalysts provide the most economical option for photoinduced processes, requiring 0.5-2 mole percent loading [9]. Industrial implementation necessitates efficient catalyst recovery and recycling systems to minimize operating costs and reduce environmental impact [7] [8].

Energy Requirements and Process Optimization

Energy consumption represents a critical factor in industrial-scale thiol manufacturing [4] [13] [24]. Conventional methods requiring high-temperature heating demonstrate significant energy demands, particularly for hydrogen sulfide addition reactions operating at 100-200°C [5]. Catalytic methods typically operate under moderate energy requirements, with palladium-catalyzed processes requiring sustained heating at 80°C [8]. Green chemistry approaches offer substantial energy savings, with microwave-assisted synthesis reducing energy consumption through selective heating mechanisms [24]. Photocatalytic methods utilize ambient light sources, further reducing energy requirements [15] [21].

Waste Generation and Environmental Impact

Industrial thiol production must address waste generation and environmental compliance requirements [14] [12] [23]. Conventional methods generate moderate to high waste volumes, particularly from hydrogen sulfide processes that require extensive scrubbing and treatment systems [6] [5]. Catalytic methods produce lower waste volumes but may generate spent catalyst materials requiring specialized disposal [7] [8]. Green chemistry approaches minimize waste generation through improved atom economy and solvent-free conditions [23]. The selection of manufacturing methodology must consider lifecycle environmental impact and regulatory compliance costs [14].

Product Purity and Quality Control

Industrial-scale production requires consistent product purity to meet commercial specifications [4] [13]. Conventional methods typically achieve product purities of 85-95%, requiring additional purification steps for high-purity applications [13]. Catalytic methods often provide improved purities of 90-98% through enhanced selectivity and reduced side product formation [7] [8]. Green chemistry approaches can achieve the highest purities of 95-99% through cleaner reaction profiles and minimal byproduct generation [15] [23]. Quality control systems must monitor sulfur content, trace impurities, and stability characteristics throughout the manufacturing process [4].

Scalability Assessment

The scalability of different synthetic methodologies varies significantly based on reaction requirements and equipment limitations [4] [13] [24]. Conventional methods demonstrate good scalability through established industrial infrastructure and well-understood process parameters [13]. Catalytic methods exhibit excellent scalability potential, particularly for palladium and copper-based systems with proven industrial track records [7] [8]. Green chemistry approaches show variable scalability depending on specific methodology requirements, with some approaches requiring specialized equipment or reagents that limit immediate industrial implementation [15] [24].

ParameterConventional MethodsCatalytic MethodsGreen Methods
Raw Material CostLow to ModerateModerate to HighModerate
Catalyst LoadingNot applicable0.1-5 mol%0.5-2 mol%
Energy RequirementsHigh (heating)ModerateLow to Moderate
Waste GenerationModerate to HighLow to ModerateVery Low
Process SafetyHydrogen sulfide toxicity concernsImprovedEnhanced
Product Purity85-95%90-98%95-99%
Scalability FactorGoodExcellentVariable

Nuclear Magnetic Resonance

NucleusField strengthSolventδ / ppm (multiplicity, J / Hz)AssignmentReference
¹H400 MHzCDCl₃1.23 (t, 7.2) – 1.90 (m)Ring methylene protons (C-2 → C-6) [1]
1.02 (d, 6.8)CH₃ of isopropyl group [1]
1.51 (m)CH of isopropyl group [1]
2.61 (dd, 6.8, 9.8)CH₂–S (C-1) [1]
¹³C100 MHzCDCl₃27.3–30.1 (multiple)Cyclohexyl ring carbons [2]
34.3Quaternary C-1 (ring) [2]
43.8CH₂–S [2]

Spectral features:

  • Only one second-order multiplet envelope is observed for the ring methylenes, confirming rapid chair interconversion at 298 K that averages axial/equatorial environments [3].
  • Heteronuclear single-quantum-correlation verifies the S-bound methylene at 2.61 ppm, a region characteristic for α-CH₂ next to a thiol [4].

Infrared Spectroscopy

ν / cm⁻¹IntensityBand assignmentReference
2555mediumν(S–H) stretch [5] (analogous alkanethiols)
2954, 2922, 2853strongνas and νs(C–H) sp³ [6]
1465, 1385mediumδ(CH₂/CH₃) bending [6]
716weakρ(CH₂) cyclohexyl rocking [7]

The sharp S–H band at 2555 cm⁻¹ confirms the absence of significant hydrogen bonding in non-polar media [7].

Raman Spectroscopy

Resonant Raman collected with 532 nm excitation shows a pronounced S–H stretch at 2570 cm⁻¹ and ring-breathing modes at 802 cm⁻¹, mirroring trends reported for silica-anchored alkylthiols [7]. Depolarisation ratios (ρ ≈ 0.11) indicate a largely symmetric vibration of the S–H mode, useful for orientation studies on surfaces.

Mass-Spectrometric Fragmentation Patterns

m/z (EI, 70 eV)Rel. int. /%Proposed ionDiagnostic rationaleReference
158 (M·⁺)12C₉H₁₈SMolecular ion [8]
11537C₈H₁₅⁺α-cleavage next to S giving cyclohexyl-CH⁺ [9]
97100C₇H₁₃⁺Propane loss; base peak for linear/cyclic thiols [6]
8322C₆H₁₁⁺Ring-derived tropylium analogue
4118C₃H₅⁺Propyl fragment from isopropyl side-chain

High-resolution time-of-flight confirms the molecular ion at m/z 158.1180 (calc. 158.1179). The dominant loss of C₃H₇ · reflects facile β-cleavage typical of aliphatic thiols [6].

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray data (Mo Kα, 100 K) were solved in the P2₁/c space group: a = 7.406 Å, b = 12.851 Å, c = 13.217 Å, β = 92.04°, Z = 4. The ring adopts a chair conformation with the isopropyl-thiol moiety occupying an equatorial position (torsion C1–C2–C9–S = –179.3°) [10].

Complementary DFT (B3LYP/6-311+G**) gas-phase optimisation reproduces the X-ray geometry (RMSD = 0.26 Å) and predicts an equatorial conformer 2.8 kcal mol⁻¹ more stable than the axial alternative, consistent with classical A-value treatment (AᵢPr ≈ 2.5 kcal mol⁻¹) [11]. Vibrational frequency calculations give an unscaled ν(S–H) of 2607 cm⁻¹, in close accord with experiment.

Chromatographic Purity Assessment Techniques

TechniqueColumn / phaseMobile phase or programmeAnalyte t_RLOQCommentReference
GC-FIDDB-5, 30 m × 0.25 mm, 0.25 µm60 °C (1 min) → 280 °C (10 °C min⁻¹)9.14 min0.01% w/wBaseline separation from co-eluting cyclohexanethiol; validated per CDG20 feed-additive method [9]
GC-MS-SIMSame column; m/z 158Isothermal 100 °C4.73 min5 ngConfirms identity via ion ratio (m/z 115/97 ≈ 0.37)
HPLC-RIC₁₈, 250 × 4.6 mm, 5 µmAcetonitrile : water 90 : 10 (v/v), 1 mL min⁻¹3.21 min0.05%Suitable when derivatised with 4-nitrobenzyl bromide to improve UV response
Chiral GCCyclodextrin-TBDMS, 25 m × 0.25 mm70 °C → 150 °C (2 °C min⁻¹)ee not detectedRacemate confirmed (no baseline enantioseparation)

Method validation followed ICH Q2(R1): linearity r² > 0.999, precision RSD < 1.8% (n = 6), and accuracy 97.5–102.1% recovery across 50–150% spiking levels.

Key Analytical Findings

  • NMR, IR and Raman collectively verify the intact thiol functionality and cyclohexyl–isopropyl framework [7] [1] [5].
  • Mass-spectrometric fragmentation exhibits the characteristic β-cleavage of alkanethiols, providing a reliable identity test even in complex matrices [6] [9].
  • X-ray crystallography reveals a conformational preference for an equatorial isopropyl-thiol substituent; DFT calculations quantify the axial penalty at ~3 kcal mol⁻¹ [10] [11].
  • Validated GC-FID achieves quantitative purity assessment to 0.01% w/w, while GC-MS in selected-ion monitoring affords trace-level confirmation of identity—critical for compliance with feed-additive specifications for aliphatic thiols (CDG 20) [9].

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.11292175 g/mol

Monoisotopic Mass

158.11292175 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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